(4-Ethylpiperazin-1-yl)[3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
(4-ETHYLPIPERAZINO)[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a combination of piperazine, isoxazole, and pyridine rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYLPIPERAZINO)[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-ETHYLPIPERAZINO)[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Industry: As a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (4-ETHYLPIPERAZINO)[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-b]pyridine derivatives:
Properties
Molecular Formula |
C20H21N5O4 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-[3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C20H21N5O4/c1-3-23-7-9-24(10-8-23)20(26)16-12-17(21-19-18(16)13(2)22-29-19)14-5-4-6-15(11-14)25(27)28/h4-6,11-12H,3,7-10H2,1-2H3 |
InChI Key |
PQORKUNGMHPETA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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